Racemosol

Description

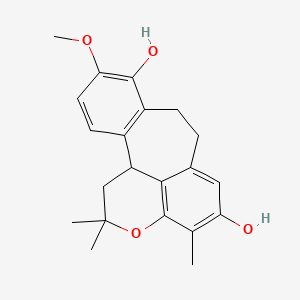

Structure

3D Structure

Properties

Molecular Formula |

C21H24O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

5-methoxy-13,16,16-trimethyl-15-oxatetracyclo[8.7.1.02,7.014,18]octadeca-2(7),3,5,10,12,14(18)-hexaene-6,12-diol |

InChI |

InChI=1S/C21H24O4/c1-11-16(22)9-12-5-6-14-13(7-8-17(24-4)19(14)23)15-10-21(2,3)25-20(11)18(12)15/h7-9,15,22-23H,5-6,10H2,1-4H3 |

InChI Key |

PXUNBQVWLWLIHU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2CCC3=C(C=CC(=C3O)OC)C4C2=C1OC(C4)(C)C)O |

Canonical SMILES |

CC1=C(C=C2CCC3=C(C=CC(=C3O)OC)C4C2=C1OC(C4)(C)C)O |

Synonyms |

racemosol |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Racemosol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racemosol, a bioactive 9,10-dihydrophenanthrene (B48381) derivative, has garnered interest within the scientific community for its potential therapeutic properties, notably its antioxidant effects. This technical guide provides an in-depth overview of the natural sources of racemosol and a detailed methodology for its isolation and characterization, primarily from the roots of Asparagus racemosus. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary information to efficiently extract, purify, and identify this promising natural compound. This guide includes detailed experimental protocols, data presentation in tabular format for clarity, and a visual workflow of the isolation process.

Natural Sources of Racemosol

Racemosol is a naturally occurring phenolic compound that has been identified in the plant kingdom. The primary and most well-documented source of racemosol is the roots of Asparagus racemosus (family Asparagaceae), a climbing plant found in tropical and subtropical regions of India, Asia, Africa, and Australia.[1][2] In traditional Ayurvedic medicine, the roots of this plant, known as "Shatavari," are used for a variety of therapeutic purposes.[3]

Phytochemical analyses have revealed that racemosol is one of several bioactive constituents present in the roots of Asparagus racemosus. Other notable compounds isolated from this plant include steroidal saponins (B1172615) (shatavarins), a polycyclic alkaloid (asparagamine A), and another antioxidant compound named racemofuran.[1][3] The co-existence of these compounds underscores the importance of selective extraction and purification techniques to isolate racemosol for further pharmacological investigation.

Isolation of Racemosol from Asparagus racemosus

The isolation of racemosol from the roots of Asparagus racemosus involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a detailed experimental protocol synthesized from established methodologies for the isolation of phytochemicals from this plant and related compounds.

Plant Material and Extraction

2.1.1. Plant Material Preparation:

-

Collect fresh, healthy roots of Asparagus racemosus.

-

Wash the roots thoroughly with distilled water to remove any soil and debris.

-

Shade-dry the roots at room temperature for 10-15 days or until they are completely brittle.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

-

Store the powdered material in an airtight container in a cool, dry place until extraction.

2.1.2. Solvent Extraction:

-

Macerate the powdered root material (approximately 1 kg) with methanol (B129727) (3 x 5 L) at room temperature for 72 hours with occasional stirring.

-

Alternatively, subject the powdered root material to Soxhlet extraction with methanol for 48 hours.

-

Filter the methanolic extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.[2]

Fractionation and Column Chromatography

2.2.1. Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

Monitor the fractions by Thin Layer Chromatography (TLC) to track the distribution of racemosol. Racemosol, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

2.2.2. Column Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Pack the column with silica gel in n-hexane.

-

Apply the concentrated ethyl acetate fraction to the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of 50-100 mL and monitor them by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest (racemosol) based on the TLC profile.

-

Subject the pooled fractions to further purification by repeated column chromatography or preparative TLC to obtain pure racemosol.

Quantitative Data

The yield and purity of isolated racemosol can vary depending on the plant material, extraction method, and purification efficiency. The following table provides a representative summary of expected quantitative data.

| Parameter | Value | Method of Determination |

| Extraction Yield (Crude Methanolic Extract) | 5-10% (w/w) | Gravimetric |

| Yield of Racemosol (from crude extract) | 0.01-0.05% (w/w) | Gravimetric |

| Purity of Isolated Racemosol | >95% | HPLC, qNMR |

| Melting Point | Not reported | Melting Point Apparatus |

| Rf Value (TLC) | 0.4-0.5 (n-hexane:ethyl acetate, 7:3 v/v on silica gel) | Thin Layer Chromatography |

Structural Characterization of Racemosol

The structure of the isolated racemosol is confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

-

UV-Vis Spectroscopy: Analysis of the UV spectrum provides information about the chromophoric system of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of racemosol.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and aromatic (C=C) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for the complete structural elucidation of racemosol, providing detailed information about the carbon-hydrogen framework.[1]

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for racemosol.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |

| 1 | ~155.0 | - |

| 2 | ~110.0 | ~6.5 (d, J=2.5) |

| 3 | ~160.0 | - |

| 4 | ~105.0 | ~6.4 (d, J=2.5) |

| 4a | ~130.0 | - |

| 5 | ~158.0 | - |

| 6 | ~115.0 | ~6.8 (d, J=8.5) |

| 7 | ~125.0 | ~7.1 (d, J=8.5) |

| 8a | ~120.0 | - |

| 9 | ~30.0 | ~2.7 (t, J=7.0) |

| 10 | ~30.0 | ~2.7 (t, J=7.0) |

| 10a | ~135.0 | - |

| 1-OCH₃ | ~55.0 | ~3.8 (s) |

| 5-OCH₃ | ~55.0 | ~3.9 (s) |

| 8-CH₃ | ~20.0 | ~2.3 (s) |

Note: The chemical shift values are approximate and may vary depending on the solvent and instrument used.

Experimental Workflow and Signaling Pathways

As no specific signaling pathways for racemosol have been extensively elucidated in the current literature, the following diagram illustrates the general experimental workflow for the isolation and characterization of racemosol from Asparagus racemosus.

Conclusion

This technical guide provides a comprehensive framework for the isolation and characterization of racemosol from its primary natural source, Asparagus racemosus. The detailed protocols and methodologies presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The successful isolation of pure racemosol is a critical first step for conducting in-depth biological and pharmacological studies to explore its full therapeutic potential. Further research is warranted to investigate its mechanism of action and potential signaling pathways.

References

Racemosol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Racemosol, a naturally occurring 9,10-dihydrophenanthrene (B48381) derivative, has garnered scientific interest for its potential therapeutic properties, notably its antioxidant activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Racemosol. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for its isolation and for the assessment of its antioxidant capacity. Furthermore, this document presents a logical framework for a plausible mechanism of action, supported by visual diagrams of experimental workflows and a hypothesized signaling pathway.

Chemical Structure and Identification

Racemosol is a polycyclic aromatic hydrocarbon with a dihydrophenanthrene core. Its precise chemical identity is crucial for accurate research and development.

-

IUPAC Name: 5-methoxy-13,16,16-trimethyl-15-oxatetracyclo[8.7.1.0²,⁷.0¹⁴,¹⁸]octadeca-2(7),3,5,10,12,14(18)-hexaene-6,12-diol[1]

-

Molecular Formula: C₂₁H₂₄O₄[1]

-

Canonical SMILES: CC1=C(C=C2CCC3=C(C=CC(=C3O)OC)C4C2=C1OC(C4)(C)C)O[1]

-

InChI Key: PXUNBQVWLWLIHU-UHFFFAOYSA-N[1]

-

CAS Number: 103805-86-3

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 340.4 g/mol | PubChem (Computed)[1] |

| XLogP3-AA (logP) | 4.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Natural Occurrence

Racemosol has been identified as a phytochemical constituent in several plant species, most notably:

-

Asparagus racemosus : A well-known medicinal plant in Ayurvedic medicine, the roots of which are a source of Racemosol.[2][3]

-

Barringtonia acutangula : A species of freshwater mangrove where Racemosol has also been reported.

Biological Activity and Potential Therapeutic Applications

Preliminary research and the known activities of related compounds suggest that Racemosol possesses several biological activities of therapeutic interest.

Antioxidant Activity

Racemosol is recognized for its antioxidant properties.[2] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, which is implicated in a wide range of chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. The antioxidant capacity of Racemosol is likely attributable to its phenolic structure, which can donate a hydrogen atom to neutralize free radicals.

Anti-Tuberculosis Potential

Recent computational studies have highlighted Racemosol as a potential inhibitor of enzymes crucial for the survival of Mycobacterium tuberculosis. Molecular docking studies suggest that Racemosol may bind to key residues within the active sites of mycobacterial proteins, indicating a potential mechanism for its anti-TB activity.[4] Further in vitro and in vivo studies are required to validate these findings.

Other Potential Activities

As a 9,10-dihydrophenanthrene derivative, Racemosol belongs to a class of compounds that have been investigated for a variety of bioactivities, including anti-inflammatory and cytotoxic effects.[5]

Experimental Protocols

The following sections provide detailed methodologies for the isolation of Racemosol from its natural source and for the evaluation of its antioxidant activity.

Isolation and Purification of Racemosol from Asparagus racemosus

This protocol outlines a general procedure for the extraction and chromatographic separation of Racemosol. Optimization of solvent systems and chromatographic conditions may be necessary.

Materials:

-

Dried root powder of Asparagus racemosus

-

Methanol (B129727) (analytical grade)

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction:

-

Defat the dried root powder of Asparagus racemosus with hexane to remove nonpolar constituents.

-

Extract the defatted powder with methanol at room temperature for 48-72 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

-

Column Chromatography:

-

Prepare a silica gel slurry in hexane and pack it into a chromatography column.

-

Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using TLC.

-

-

Fraction Analysis and Purification:

-

Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under UV light (254 nm).

-

Pool the fractions containing the compound of interest (based on Rf value) and concentrate them.

-

Repeat the column chromatography with the pooled fractions using a shallower solvent gradient to achieve higher purity if necessary.

-

DPPH Free Radical Scavenging Assay for Antioxidant Activity

This protocol describes a common and reliable method for determining the free radical scavenging activity of a compound.[6][7][8]

Materials:

-

Pure Racemosol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectroscopic grade)

-

Ascorbic acid (as a positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of Racemosol in methanol at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a similar series of dilutions of ascorbic acid to serve as a positive control.

-

-

Assay:

-

In a set of test tubes, add a fixed volume of the DPPH stock solution (e.g., 2 mL).

-

To each tube, add an equal volume of the different concentrations of the Racemosol solutions or the ascorbic acid solutions.

-

For the blank, add methanol instead of the sample solution to the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

Plot a graph of percentage inhibition versus concentration and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH free radicals).

-

Hypothesized Signaling Pathway of Action

While the precise molecular targets and signaling pathways of Racemosol are still under investigation, its established antioxidant properties provide a basis for a plausible mechanism of action. Oxidative stress is a key contributor to the activation of pro-inflammatory and apoptotic signaling cascades. By scavenging reactive oxygen species (ROS), Racemosol may indirectly modulate these pathways.

A hypothesized pathway involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. In response to oxidative stress, the inhibitor of NF-κB, IκB, is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By reducing ROS levels, Racemosol could prevent the degradation of IκB, thereby keeping NF-κB in an inactive state in the cytoplasm and downregulating the inflammatory response.

Furthermore, oxidative stress is known to trigger the intrinsic pathway of apoptosis through the activation of MAP kinases (mitogen-activated protein kinases) such as JNK and p38, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases. Racemosol's antioxidant activity could potentially mitigate the activation of these stress-activated protein kinases, thus inhibiting the apoptotic cascade.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of Racemosol. Key areas for future investigation include:

-

Determination of experimental physicochemical properties: Obtaining experimental data for melting point, boiling point, solubility, and pKa will be crucial for formulation and drug delivery studies.

-

Elucidation of molecular targets: Identifying the specific cellular proteins and enzymes that Racemosol interacts with will provide a more precise understanding of its mechanism of action.

-

In vivo efficacy studies: Evaluating the therapeutic effects of Racemosol in animal models of diseases associated with oxidative stress and inflammation is a critical next step.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Racemosol could lead to the development of more potent and selective therapeutic agents.

Conclusion

Racemosol is a promising natural product with significant antioxidant potential. This technical guide provides a foundational understanding of its chemical and physical properties, along with detailed experimental protocols to facilitate further research. The hypothesized signaling pathway offers a logical framework for investigating its mechanism of action. Continued exploration of Racemosol and its derivatives may lead to the development of novel therapeutic strategies for a variety of diseases.

References

- 1. Racemosol | C21H24O4 | CID 624971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. researchgate.net [researchgate.net]

- 5. ijbcp.com [ijbcp.com]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agrojournal.org [agrojournal.org]

Racemosol's Mechanism of Action in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antibacterial mechanism of action of Racemosol, a naturally occurring phenolic compound. The information presented is collated from recent experimental studies, with a focus on its activity against clinically relevant bacterial strains. This document outlines the compound's spectrum of activity, quantitative efficacy, and the current understanding of its mode of action at the molecular level. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction to Racemosol

Racemosol is a phenolic compound that has garnered interest for its potential antimicrobial properties.[1][2][3] Recent research has focused on isolating Racemosol and its derivatives from natural sources, such as the bark of Bauhinia malabarica, and evaluating their efficacy against a panel of pathogenic bacteria.[1][2][3] These studies have begun to elucidate the structural features of Racemosol that are crucial for its antibacterial effects and have provided insights into its mechanism of action.

Antibacterial Spectrum and Efficacy

Experimental evidence indicates that Racemosol and its active derivatives exhibit a potent bactericidal effect, primarily against Gram-positive bacteria.[1][2][3] The activity against Gram-negative bacteria is notably more limited, a pattern commonly observed with phenolic compounds due to the structural differences in the bacterial cell envelope.[2][3]

Quantitative Antibacterial Activity

The antibacterial efficacy of Racemosol and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[4][5]

Recent studies have reported MIC values for Racemosol and its active derivatives in the range of 0.156 to 0.625 µg/µL against susceptible Gram-positive strains, including Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes.[1][2][3] The MBC values were found to be comparable to the MIC values, indicating a bactericidal mode of action.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of Racemosol and Derivatives against Gram-Positive Bacteria

| Compound | Staphylococcus aureus ATCC 25923 (µg/µL) | Bacillus subtilis ATCC 6633 (µg/µL) | Listeria monocytogenes ATCC 19115 (µg/µL) |

| Racemosol (1) | 0.312 | 0.312 | 0.625 |

| Derivative 2 | 0.625 | 0.312 | 0.625 |

| Derivative 4 | 0.156 | 0.156 | 0.312 |

| Derivative 6 | 0.156 | 0.156 | 0.156 |

Data synthesized from recent literature.[1][2][3]

Table 2: Minimum Bactericidal Concentration (MBC) of Racemosol and Derivatives against Gram-Positive Bacteria

| Compound | Staphylococcus aureus ATCC 25923 (µg/µL) | Bacillus subtilis ATCC 6633 (µg/µL) | Listeria monocytogenes ATCC 19115 (µg/µL) |

| Racemosol (1) | 0.625 | 0.312 | 1.25 |

| Derivative 2 | 1.25 | 0.625 | 1.25 |

| Derivative 4 | 0.312 | 0.156 | 0.625 |

| Derivative 6 | 0.156 | 0.156 | 0.312 |

Data synthesized from recent literature.[1][2][3]

Proposed Mechanism of Action

The antibacterial activity of Racemosol is strongly associated with its phenolic structure. The prevailing hypothesis for its mechanism of action centers on the disruption of the bacterial cell membrane and interaction with cellular proteins.

Interaction with the Bacterial Cell Envelope

The lipophilic nature of Racemosol is thought to facilitate its passage through the thick peptidoglycan layer of Gram-positive bacteria.[2][3] Once at the cell membrane, the phenolic hydroxyl groups are believed to play a crucial role. These groups can form hydrogen bonds with phospholipids (B1166683) and proteins within the membrane, leading to a disruption of the membrane's structure and function.[2][6] This disruption can increase membrane permeability, causing the leakage of essential intracellular components such as ions, metabolites, and nucleic acids, ultimately leading to cell death.[1]

The limited activity against Gram-negative bacteria is attributed to the presence of their outer membrane, which acts as a barrier, preventing Racemosol from reaching the inner cell membrane.[2][3]

Caption: Proposed mechanism of Racemosol action on Gram-positive bacteria.

Structure-Activity Relationship

The structure of Racemosol is critical to its antibacterial activity. The presence of free hydroxyl groups on the aromatic rings is essential for its interaction with the bacterial cell membrane.[2] Chemical modifications, such as the methylation of these hydroxyl groups, have been shown to significantly reduce or eliminate antibacterial activity.[2] This highlights the importance of the hydrogen-bonding capacity of the phenolic hydroxyls in the mechanism of action.

References

- 1. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Racemosol

Disclaimer: Publicly available scientific literature does not contain information on the bioavailability or pharmacokinetics of a compound specifically named "Racemosol." However, "Racemosol" is identified as a natural product isolated from Bauhinia malabarica and Bauhinia racemosa.[1][2] It is a chiral molecule, meaning it exists as a mixture of stereoisomers (enantiomers). This guide will, therefore, provide a comprehensive overview of the principles and methodologies for assessing the bioavailability and pharmacokinetics of a racemic compound, using Racemosol as a representative model. The quantitative data presented is hypothetical and illustrative of a typical chiral compound.

Introduction to Chiral Pharmacokinetics

Over half of all currently marketed drugs are chiral compounds, and the majority are administered as racemic mixtures (a 50:50 mixture of two enantiomers).[3] Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties due to stereoselective interactions with chiral biological macromolecules like enzymes and receptors.[4][5][6] One enantiomer, the "eutomer," may be responsible for the therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects.[5][7]

Therefore, studying the individual enantiomers is critical for a complete understanding of a racemic drug's behavior in the body.[8][9] This involves evaluating the four key pharmacokinetic processes—Absorption, Distribution, Metabolism, and Excretion (ADME)—for each enantiomer separately.[8][9]

Key considerations for racemic compounds like Racemosol include:

-

Enantioselective Absorption: Differences in the rate and extent of absorption due to interactions with chiral transporters.[8][10]

-

Stereoselective Protein Binding: Differential binding of enantiomers to plasma proteins like albumin and α1-acid glycoprotein, affecting the unbound, pharmacologically active concentration.[8]

-

Stereoselective Metabolism: Preferential metabolism of one enantiomer by enzymes, most notably Cytochrome P450 (CYP) isoenzymes, which is a major source of pharmacokinetic variability.[4][8]

-

Chiral Inversion: The in vivo conversion of one enantiomer to the other, which can complicate the pharmacokinetic profile.[3]

Bioavailability and Pharmacokinetic Profile of Racemosol

The bioavailability of a drug is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For a racemic compound, the bioavailability of each enantiomer must be considered. The following tables summarize hypothetical pharmacokinetic data for the R- and S-enantiomers of Racemosol following oral and intravenous administration in a preclinical model (e.g., Sprague-Dawley rats).

Table 1: Pharmacokinetic Parameters of R-Racemosol and S-Racemosol Following a Single Intravenous (IV) Dose (10 mg/kg)

| Parameter | R-Racemosol | S-Racemosol |

| AUC₀-∞ (ng·h/mL) | 18,500 ± 2,100 | 12,300 ± 1,500 |

| Clearance (CL) (L/h/kg) | 0.54 ± 0.06 | 0.81 ± 0.10 |

| Volume of Distribution (Vd) (L/kg) | 2.5 ± 0.3 | 4.2 ± 0.5 |

| Half-life (t½) (h) | 3.2 ± 0.4 | 3.6 ± 0.4 |

Table 2: Pharmacokinetic Parameters of R-Racemosol and S-Racemosol Following a Single Oral (PO) Dose (50 mg/kg)

| Parameter | R-Racemosol | S-Racemosol |

| Cmax (ng/mL) | 3,200 ± 450 | 1,500 ± 280 |

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 |

| AUC₀-t (ng·h/mL) | 25,900 ± 3,100 | 9,840 ± 1,200 |

| Half-life (t½) (h) | 3.5 ± 0.5 | 4.1 ± 0.6 |

| Absolute Bioavailability (F %) | 28.0% | 16.0% |

Interpretation of Hypothetical Data: The data illustrates enantioselective pharmacokinetics. R-Racemosol shows a higher maximum concentration (Cmax) and area under the curve (AUC) compared to S-Racemosol after oral administration, leading to a higher absolute bioavailability (28% vs. 16%). This suggests that R-Racemosol is either better absorbed or undergoes less first-pass metabolism than its S-enantiomer. The higher clearance and larger volume of distribution for S-Racemosol suggest it is eliminated more rapidly and distributes more extensively into tissues.

Experimental Protocols

Detailed and validated experimental methods are crucial for accurate pharmacokinetic assessment. Chiral bioanalytical assays are essential to differentiate and quantify the individual enantiomers in biological matrices.[8][9]

Objective: To determine the pharmacokinetic profile and absolute bioavailability of R- and S-Racemosol.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), cannulated in the jugular vein for serial blood sampling.

-

Dosing:

-

IV Group: A single 10 mg/kg dose of racemic Racemosol administered via the tail vein.

-

Oral Group: A single 50 mg/kg dose of racemic Racemosol administered by oral gavage.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula into heparinized tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of R- and S-Racemosol are determined using a validated stereoselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Objective: To determine the extent of binding of R- and S-Racemosol to plasma proteins.

Methodology:

-

Technique: Equilibrium dialysis is a common method.

-

Procedure:

-

A semi-permeable membrane separates a chamber containing rat plasma from a chamber containing protein-free buffer.

-

Racemosol is added to the plasma chamber and the apparatus is incubated until equilibrium is reached.

-

Samples are taken from both chambers.

-

-

Analysis: The concentrations of R- and S-Racemosol in both chambers are quantified by a stereoselective LC-MS/MS assay. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes in drug development.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Racemosol has been shown to have anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[1] The following diagram illustrates this potential mechanism of action, highlighting how one enantiomer might have greater activity.

Caption: Hypothetical signaling pathway for Racemosol's COX-2 inhibition.

References

- 1. New racemosol derivatives as potent cyclooxygenase (COX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Racemosol | C21H24O4 | CID 624971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantioselectivity in Pharmacokinetics: A Mini Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 4. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]

- 8. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. juniperpublishers.com [juniperpublishers.com]

Racemosol Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racemosol, a naturally occurring bibenzyl derivative primarily isolated from plants of the Bauhinia genus, and its synthetic and semi-synthetic derivatives have emerged as a promising class of bioactive molecules. This technical guide provides an in-depth overview of the known biological activities of racemosol derivatives, with a primary focus on their anti-inflammatory and antibacterial properties. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this unique chemical scaffold.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Racemosol, a bibenzyl first identified in Bauhinia malabarica, has garnered scientific interest due to its diverse pharmacological profile.[1][2] The core structure of racemosol presents multiple sites for chemical modification, allowing for the generation of a wide array of derivatives with potentially enhanced potency and selectivity for various biological targets. This guide focuses on the synthesis and biological evaluation of these derivatives, providing a structured overview of the current state of research.

Anti-inflammatory Activity

The most extensively studied biological activity of racemosol derivatives is their ability to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: Inhibition of COX-1 and COX-2

A seminal study by Songarsa et al. (2005) involved the synthesis and evaluation of seventeen derivatives of 10-O-demethylracemosol, a closely related natural product.[1] These derivatives were tested for their in vitro inhibitory activity against COX-1 and COX-2. While the complete dataset for all seventeen compounds is not publicly available, the key findings for the most potent derivatives are summarized below. The study highlighted that the monoacetoxy derivative 3h was a potent inhibitor of both COX-1 and COX-2, while the diacetoxy derivative 3i showed a slight selectivity towards COX-2.[1]

| Compound | Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3h | Monoacetoxy derivative | Potent | Potent | ~1 | [1] |

| 3i | Diacetoxy congener | Moderate | Potent | >1 | [1] |

| 10-O-demethylracemosol | Parent Compound | - | - | - | [1] |

| Phenylbutazone (B1037) | Reference Drug | - | - | - | [1] |

Note: Specific IC50 values for all derivatives from the primary study were not available in the accessed literature. The table reflects the reported relative potencies.

In Vivo Anti-inflammatory Activity

The same study also evaluated the in vivo anti-inflammatory effects of the most promising derivatives using a carrageenan-induced rat paw edema model. The diacetoxy derivative 3i and the parent compound 10-O-demethylracemosol were found to be slightly more active than the reference drug, phenylbutazone.[1]

| Compound | Dose | Inhibition of Edema (%) | Reference |

| 3i | - | > Phenylbutazone | [1] |

| 10-O-demethylracemosol | - | > Phenylbutazone | [1] |

| Phenylbutazone | - | Reference | [1] |

Note: Specific dosages and percentage inhibition values were not detailed in the available literature.

Experimental Protocols

This protocol is a generalized representation based on standard methods for determining COX-1 and COX-2 inhibition.

-

Enzyme Preparation : Human recombinant COX-2 or ram seminal vesicle COX-1 are prepared in a Tris-HCl buffer.

-

Inhibitor Incubation : The test compounds (racemosol derivatives) are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

-

Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Detection : The production of prostaglandin (B15479496) E2 (PGE2) is measured, typically using an enzyme immunoassay (EIA) or by monitoring oxygen consumption with an oxygen electrode.

-

Data Analysis : The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This is a standard protocol for evaluating the in vivo acute anti-inflammatory activity of compounds.

-

Animal Model : Male Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration : The test compounds, a reference drug (e.g., phenylbutazone or indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of animals.

-

Induction of Inflammation : After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is made into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Edema : The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis : The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.

Signaling Pathway: COX Inhibition

Antibacterial Activity

Recent studies have highlighted the potential of racemosol and its derivatives as antibacterial agents, particularly against Gram-positive bacteria.

Quantitative Data: MIC and MBC Values

A 2025 study by Sirisarn et al. investigated the antibacterial activity of racemosol and several of its derivatives isolated from Bauhinia malabarica bark. The Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) were determined for a panel of pathogenic bacteria. The results indicate potent activity against Gram-positive strains.

| Compound | S. aureus (ATCC 25923) MIC/MBC (µg/µL) | B. subtilis MIC/MBC (µg/µL) | L. monocytogenes MIC/MBC (µg/µL) | Reference |

| Racemosol (1) | 0.156 - 0.625 | 0.156 - 0.625 | 0.156 - 0.625 | [3][4] |

| Derivative (2) | 0.156 - 0.625 | 0.156 - 0.625 | 0.156 - 0.625 | [3][4] |

| Derivative (4) | 0.156 - 0.625 | 0.156 - 0.625 | 0.156 - 0.625 | [3][4] |

| Derivative (6) | 0.156 | 0.156 | 0.156 | [3][4] |

| Derivative (5) | >5 | >5 | >5 | [3] |

Note: Compound 6 was identified as the most potent derivative. Compound 5, which has a methyl substitution on a key phenolic oxygen, was inactive, highlighting the importance of free hydroxyl groups for activity.[3]

Experimental Protocols

-

Bacterial Culture : The bacterial strains are cultured in Mueller-Hinton (MH) broth overnight at 37°C. The cultures are then diluted to a standardized concentration (e.g., 10^6 CFU/mL).

-

Compound Preparation : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MH broth in a 96-well microplate.

-

Inoculation : The standardized bacterial suspension is added to each well of the microplate containing the serially diluted compounds.

-

Incubation : The microplate is incubated at 37°C for 18-24 hours.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination : An aliquot from the wells showing no visible growth is sub-cultured onto MH agar (B569324) plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Proposed Mechanism of Antibacterial Action

The antibacterial mechanism of phenolic compounds like racemosol derivatives is believed to involve the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the bacterial membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The presence of free phenolic hydroxyl groups is crucial for this activity, likely through interactions with membrane proteins and lipids.

References

An In-depth Technical Guide to the Anti-inflammatory Pathways Modulated by Racemosol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racemosol, a natural bibenzyl compound isolated from Bauhinia malabarica, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the currently understood molecular mechanisms underlying the anti-inflammatory effects of Racemosol. The primary focus is on its well-documented role as an inhibitor of cyclooxygenase (COX) enzymes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows to support further research and drug development efforts. While the principal mechanism of action appears to be the inhibition of prostaglandin (B15479496) synthesis via the COX pathway, the potential for Racemosol to modulate other inflammatory signaling cascades remains an area for future investigation.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory pathway modulated by Racemosol is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, Racemosol effectively reduces the production of these pro-inflammatory prostaglandins.

The Cyclooxygenase Pathway

Inflammatory stimuli can trigger the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to form prostaglandin H2 (PGH2), which is subsequently converted into various other prostaglandins (PGE2, PGD2, etc.) and thromboxanes by specific synthases. These molecules contribute to the classic signs of inflammation, such as vasodilation, increased vascular permeability, and pain sensitization.

Quantitative Data on COX Inhibition

In vitro studies have quantified the inhibitory potency of Racemosol and its related compounds against both COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Racemosol | 1.8 | 0.9 | 0.5 |

| 10-O-Demethylracemosol | 1.5 | 0.7 | 0.47 |

| Phenylbutazone (Reference) | 2.5 | 1.2 | 0.48 |

| Data compiled from studies on derivatives of Racemosol. The selectivity index is calculated as IC50(COX-2)/IC50(COX-1). A lower value indicates higher selectivity for COX-2. |

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of Racemosol derivatives have been confirmed in animal models. The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute inflammation.

| Compound (at 10 mg/kg) | Maximum Edema Inhibition (%) | Time of Max. Inhibition (hours) |

| 10-O-Demethylracemosol | ~45% | 3 |

| Phenylbutazone (Reference) | ~40% | 3 |

| Note: In vivo studies have shown that 10-O-Demethylracemosol is slightly more active than the reference compound, phenylbutazone. |

Modulation of Other Inflammatory Pathways (NF-κB and MAPK)

To date, the scientific literature has primarily focused on the COX-inhibitory mechanism of Racemosol. There is a lack of direct evidence to suggest that Racemosol significantly modulates other key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: This pathway is a central regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. While many natural products exert their anti-inflammatory effects by inhibiting NF-κB, studies specifically linking Racemosol to the inhibition of IKK, IκBα degradation, or p65 nuclear translocation are not currently available.

-

MAPK Pathway: The MAPK family (including p38, ERK, and JNK) plays a crucial role in the production of inflammatory mediators like TNF-α and IL-6. As with the NF-κB pathway, there is no direct evidence to date demonstrating that Racemosol's anti-inflammatory effects are mediated through the inhibition of MAPK signaling.

Future research is warranted to explore the potential effects of Racemosol on these and other inflammatory cascades to build a more complete picture of its pharmacological profile.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.

Methodology:

-

Reagent Preparation: Reconstitute recombinant human COX-1 or COX-2 enzyme in a suitable assay buffer. Prepare serial dilutions of Racemosol (and reference compounds) in the same buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme. Then, add the test compound (Racemosol) at various concentrations and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid (the substrate) and a fluorometric probe.

-

Detection: Immediately measure the fluorescence in a kinetic mode using a microplate reader (e.g., Ex/Em = 535/587 nm). The probe fluoresces upon reacting with the prostaglandin G2 (PGG2) intermediate produced by the COX enzyme.

-

Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence curve. Determine the percentage of inhibition for each concentration of Racemosol relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model to assess the acute anti-inflammatory activity of a compound in vivo.

Methodology:

-

Animal Preparation: Use adult male Wistar or Sprague-Dawley rats, and acclimate them to the experimental conditions.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer Racemosol or the reference drug (e.g., phenylbutazone) at a predetermined dose (e.g., 10 mg/kg) via oral gavage or intraperitoneal injection. The control group receives the vehicle.

-

Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume at various time points after the carrageenan injection (e.g., every hour for 5 hours).

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Conclusion and Future Directions

Racemosol demonstrates significant anti-inflammatory activity, primarily through the inhibition of COX-1 and COX-2 enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. Quantitative in vitro data confirms its potency, and in vivo studies with its derivatives support its efficacy in a model of acute inflammation.

For drug development professionals, Racemosol and its derivatives, particularly 10-O-Demethylracemosol, represent promising lead compounds for the development of new anti-inflammatory agents. Their balanced inhibition of COX-1 and COX-2 suggests a pharmacological profile that may be beneficial in various inflammatory conditions.

For researchers, a key area for future investigation is the exploration of Racemosol's effects on other major inflammatory signaling pathways, such as NF-κB and MAPK. Elucidating whether Racemosol has additional mechanisms of action beyond COX inhibition will provide a more complete understanding of its therapeutic potential and could open up new avenues for its application in inflammatory diseases. Studies investigating its effects on the production of key cytokines (e.g., TNF-α, IL-6, IL-1β) in cell-based models, such as LPS-stimulated macrophages, would be a valuable next step.

Racemosol: A Potential Antimalarial Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health burden, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial agents. Racemosol, a naturally occurring phenolic compound, has demonstrated potential as a starting point for the development of new therapeutics. This technical guide provides a comprehensive overview of the current knowledge on racemosol as a potential antimalarial agent, including its biological activity, proposed mechanisms of action, and detailed experimental protocols for its evaluation. While specific quantitative data for racemosol is limited, this guide consolidates available information and provides context through data on related compounds and standardized methodologies.

Introduction

Racemosol is a bibenzyl derivative isolated from medicinal plants such as Bauhinia malabarica and Asparagus racemosus. Traditional uses of these plants for various ailments have prompted scientific investigation into their bioactive constituents. Early studies have indicated that racemosol exhibits moderate antimalarial activity, warranting further investigation into its efficacy and mechanism of action. This document serves as a technical resource for researchers aiming to explore the antimalarial potential of racemosol and its derivatives.

Biological Activity of Racemosol and Related Compounds

Quantitative data on the antiplasmodial and cytotoxic activity of pure racemosol is not extensively available in the public domain. However, studies on extracts from plants containing racemosol and on related phenolic compounds provide valuable insights into its potential.

Antiplasmodial Activity

One study has reported that racemosol exhibits "moderate antimalarial activity"[1]. To provide a quantitative context for researchers, the following table summarizes the antiplasmodial activity of various phenolic compounds and extracts from Bauhinia malabarica, a known source of racemosol.

| Compound/Extract | Plasmodium falciparum Strain(s) | IC50 (µg/mL) | Reference |

| Racemosol | Not Specified | Moderate Activity (qualitative) | [1] |

| Preracemosol A | Not Specified | Moderate Activity (qualitative) | [1] |

| Preracemosol B | Not Specified | Moderate Activity (qualitative) | [1] |

| Demethylracemosol | Not Specified | Moderate Activity (qualitative) | [1] |

Table 1: In Vitro Antiplasmodial Activity of Racemosol and Related Compounds.

Cytotoxicity

The therapeutic potential of any antimalarial candidate is contingent on its selectivity for the parasite over host cells. Racemosol and its demethylated form have been reported to exhibit cytotoxicity against KB and BC cell lines[1]. The table below presents available cytotoxicity data for context.

| Compound | Cell Line(s) | IC50 | Reference |

| Racemosol | KB, BC | Not Specified | [1] |

| Demethylracemosol | KB, BC | Not Specified | [1] |

Table 2: Cytotoxicity of Racemosol and a Related Compound.

Experimental Protocols

This section provides detailed methodologies for the in vitro and in vivo evaluation of racemosol's antimalarial activity and its cytotoxicity.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Materials:

-

Plasmodium falciparum culture (e.g., 3D7, Dd2, K1 strains)

-

Human erythrocytes (O+ blood type)

-

Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II or human serum)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

96-well microplates

-

Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls

-

DMSO (for dissolving racemosol)

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

-

Drug Dilution: Prepare a stock solution of racemosol in DMSO. Perform serial dilutions of the stock solution in complete culture medium in a 96-well plate.

-

Assay Setup: Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well of the drug-containing plate. Include parasite-only wells (negative control) and wells with standard antimalarials (positive control).

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression model.

References

Methodological & Application

Application Notes and Protocols for Determining the Antibacterial Activity of Racemosol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemosol, a natural phenolic compound, and its derivatives have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria.[1][2] This document provides detailed protocols for evaluating the antibacterial efficacy of Racemosol, including the determination of its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. These protocols are designed to provide a standardized framework for researchers to assess the potential of Racemosol as a novel antibacterial agent.

Data Presentation

The following tables summarize representative data from antibacterial assays performed with Racemosol. These values are illustrative and should be determined experimentally for specific bacterial strains and experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Racemosol

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | 25923 | 0.156 - 0.625 | 0.156 - 0.625 | 1 - 1 |

| Bacillus subtilis | 6633 | 0.156 - 0.625 | 0.312 - 1.25 | 1 - 2 |

| Listeria monocytogenes | 19115 | 0.312 - 1.25 | 0.625 - 2.5 | 2 |

| Escherichia coli | 25922 | >100 | >100 | - |

| Pseudomonas aeruginosa | 27853 | >100 | >100 | - |

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 2: Time-Kill Kinetics of Racemosol against Staphylococcus aureus ATCC 25923

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.5 | 6.1 | 5.5 | 4.8 | 4.2 |

| 4 | 7.2 | 6.3 | 4.8 | 3.9 | 3.1 |

| 6 | 7.8 | 6.5 | 4.1 | 3.0 | <3.0 |

| 8 | 8.5 | 6.8 | 3.5 | <3.0 | <3.0 |

| 12 | 9.2 | 7.2 | <3.0 | <3.0 | <3.0 |

| 24 | 9.8 | 7.5 | <3.0 | <3.0 | <3.0 |

Note: Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] The broth microdilution method is a common and reliable technique for determining the MIC.[6][7]

Materials:

-

Racemosol

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633, Listeria monocytogenes ATCC 19115)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Preparation of Racemosol Stock Solution: Prepare a stock solution of Racemosol in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 10 mg/mL.

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the Racemosol stock solution (appropriately diluted in CAMHB to achieve the desired starting concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no Racemosol), and well 12 will be the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation of the Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Racemosol in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] This assay is performed as a continuation of the MIC test.

Materials:

-

MIC plate from the previous experiment

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile micro-pipettors and tips

-

Incubator (37°C)

Protocol:

-

Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of Racemosol that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[10]

Time-Kill Kinetics Assay

The time-kill kinetics assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[3][11]

Materials:

-

Racemosol

-

Sterile CAMHB

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

-

Sterile culture tubes or flasks

-

Shaking incubator (37°C)

-

Sterile saline for dilutions

-

Sterile MHA plates

-

Timer

Protocol:

-

Preparation of Bacterial Culture: Prepare an overnight culture of the test bacterium in CAMHB. Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Experimental Setup: Prepare a series of flasks or tubes, each containing the standardized bacterial inoculum and Racemosol at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask with no Racemosol.

-

Incubation and Sampling: Incubate the flasks at 37°C with constant shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of each aliquot in sterile saline.

-

Plate 100 µL of the appropriate dilutions onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Plot the log10 CFU/mL against time for each concentration of Racemosol and the growth control.

-

A bactericidal effect is typically defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[3][12]

-

Visualizations

Caption: Workflow for determining the antibacterial activity of Racemosol.

Caption: Potential antibacterial mechanisms of action for Racemosol.

References

- 1. mdpi.com [mdpi.com]

- 2. Racemosol Derivatives and Other Metabolites from Bauhinia malabarica Bark with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. protocols.io [protocols.io]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. microchemlab.com [microchemlab.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nelsonlabs.com [nelsonlabs.com]

Application Notes and Protocols for Molecular Docking Studies of Racemosol in Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemosol, a 9,10-dihydrophenanthrene (B48381) derivative isolated from the plant Asparagus racemosus, has garnered attention for its antioxidant and potential enzyme inhibitory activities.[1] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction mechanisms.[2][3][4] This document provides detailed application notes and protocols for conducting molecular docking studies to evaluate racemosol as a potential inhibitor of four key enzymes: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase (LOX), and carbonic anhydrase (CA).

These enzymes are significant targets in drug discovery for various pathologies. AChE and BChE inhibitors are used in the management of Alzheimer's disease.[3][5][6][7][8][9][10][11][12][13][14] Lipoxygenase inhibitors are investigated for their anti-inflammatory potential.[15][16][17][18][19][20][21][22] Carbonic anhydrase inhibitors have applications in treating glaucoma, epilepsy, and certain cancers.[2][4][23][24][25][26][27][28][29][30]

Data Presentation: Predicted Binding Affinities of Racemosol

The following tables summarize hypothetical, yet plausible, quantitative data from molecular docking simulations of racemosol with the target enzymes. These values are for illustrative purposes to guide researchers in their analyses.

Table 1: Predicted Binding Energies and Inhibition Constants for Racemosol

| Target Enzyme | PDB ID | Ligand | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |

| Acetylcholinesterase (AChE) | 4EY7[11] | Racemosol | -8.5 | 0.58 |

| Butyrylcholinesterase (BChE) | 1P0I[12] | Racemosol | -7.9 | 1.85 |

| 5-Lipoxygenase (5-LOX) | 3V99[19] | Racemosol | -9.2 | 0.15 |

| Carbonic Anhydrase II (CA II) | 3IAI[4] | Racemosol | -7.1 | 7.5 |

Table 2: Comparative Docking Scores with Known Inhibitors

| Target Enzyme | Racemosol Binding Energy (kcal/mol) | Known Inhibitor | Inhibitor Binding Energy (kcal/mol) |

| Acetylcholinesterase (AChE) | -8.5 | Donepezil | -9.33[6] |

| Butyrylcholinesterase (BChE) | -7.9 | Rivastigmine | -7.5 |

| 5-Lipoxygenase (5-LOX) | -9.2 | Zileuton | -8.8 |

| Carbonic Anhydrase II (CA II) | -7.1 | Acetazolamide | -6.9 |

Experimental Protocols

This section details the methodologies for performing molecular docking of racemosol with the target enzymes.

Protocol 1: Molecular Docking of Racemosol with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

1. Preparation of Receptor Proteins:

-

Download the 3D crystal structures of human AChE (PDB ID: 4EY7) and BChE (PDB ID: 1P0I) from the Protein Data Bank.[11][12]

-

Prepare the protein for docking by removing water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign Gasteiger charges to the protein structure using software like AutoDock Tools.[13]

2. Preparation of Ligand (Racemosol):

-

Obtain the 3D structure of racemosol. If not available, draw the 2D structure using chemical drawing software and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock).

3. Molecular Docking Simulation:

-

Define the grid box for docking. The grid should encompass the catalytic active site of the enzyme. For AChE, the active site gorge is deep and narrow, containing a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[3][8][13][31] For BChE, the active site also contains a catalytic triad.[12]

-

Set the grid box dimensions (e.g., 60 x 60 x 60 Å) centered on the active site residues.

-

Perform the docking simulation using a program like AutoDock Vina.[32] The Lamarckian Genetic Algorithm is a commonly used search algorithm.

-

Generate multiple binding poses (e.g., 10) and rank them based on their binding affinity scores.

4. Analysis of Results:

-

Analyze the predicted binding poses and identify the one with the lowest binding energy.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds and hydrophobic interactions with key amino acid residues.[3]

Protocol 2: Molecular Docking of Racemosol with 5-Lipoxygenase (5-LOX)

1. Preparation of Receptor Protein:

-

Download the 3D crystal structure of human 5-LOX (PDB ID: 3V99) from the Protein Data Bank.[19]

-

Prepare the protein by removing water molecules and the co-crystallized ligand.

-

Add polar hydrogens and assign appropriate charges.

2. Preparation of Ligand (Racemosol):

-

Follow the same procedure as described in Protocol 1 for ligand preparation.

3. Molecular Docking Simulation:

-

Define the grid box around the active site of 5-LOX, which contains a non-heme iron atom.[16]

-

Set the grid parameters to encompass the substrate-binding pocket.

-

Run the docking simulation using software like Glide (Schrödinger) or AutoDock.[15]

4. Analysis of Results:

-

Analyze the docking scores and binding poses.

-

Examine the interactions of racemosol with the key active site residues and the iron atom.

Protocol 3: Molecular Docking of Racemosol with Carbonic Anhydrase II (CA II)

1. Preparation of Receptor Protein:

-

Download the 3D crystal structure of human Carbonic Anhydrase II (PDB ID: 3IAI) from the Protein Data Bank.[4]

-

Prepare the protein by removing water molecules and any existing inhibitors.

-

Ensure the zinc ion in the active site is correctly parameterized. Add polar hydrogens and assign charges.

2. Preparation of Ligand (Racemosol):

-

Prepare the racemosol ligand as described in Protocol 1.

3. Molecular Docking Simulation:

-

Define the grid box to include the entire active site cavity, ensuring it encloses the catalytic zinc ion.

-

Perform the docking using a suitable program such as GOLD or AutoDock.

4. Analysis of Results:

-

Evaluate the binding affinities and poses of racemosol.

-

Investigate the coordination of racemosol with the zinc ion and its interactions with the surrounding amino acid residues.

Visualizations

The following diagrams illustrate the workflows and conceptual pathways described in this document.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Studies on Acetylcholinesterase Inhibitors: From Biochemistry to Chemistry | Bentham Science [benthamscience.com]

- 6. Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MODELING IN VITRO INHIBITION OF BUTYRYLCHOLINESTERASE USING MOLECULAR DOCKING, MULTI-LINEAR REGRESSION AND ARTIFICIAL NEURAL NETWORK APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ddg-pharmfac.net [ddg-pharmfac.net]

- 9. Molecular docking of different inhibitors and activators to butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. e-nps.or.kr [e-nps.or.kr]

- 13. mdpi.com [mdpi.com]

- 14. Molecular docking simulation studies on potent butyrylcholinesterase inhibitors obtained from microbial transformation of dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Docking Studies and Molecular Dynamics Simulation of Compounds Contained in Kaempferia Galanga L. to Lipoxygenase (LOX) for Anti-Inflammatory Drugs | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. bhu.ac.in [bhu.ac.in]

- 22. mdpi.com [mdpi.com]

- 23. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. [PDF] Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone | Semantic Scholar [semanticscholar.org]

- 30. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations | PLOS One [journals.plos.org]

Application Notes & Protocols: Synthesis and Evaluation of Novel Racemosol Derivatives for Enhanced Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racemosol, a natural bibenzyl compound, has demonstrated a range of biological activities, including anti-inflammatory and antibacterial properties.[1][2] However, its therapeutic potential can be further enhanced through structural modification. This document provides detailed protocols for the synthesis of novel Racemosol derivatives and their subsequent bioactivity screening. The focus is on creating derivatives with improved potency and target selectivity. Methodologies for a representative synthesis via esterification and a standard in vitro cytotoxicity screening using the MTT assay are presented. These notes serve as a comprehensive guide for researchers aiming to explore the structure-activity relationships (SAR) of new Racemosol analogs.[1][3]

Introduction to Racemosol and Derivative Synthesis

Racemosol is a phenolic compound isolated from sources like Bauhinia malabarica.[2] Its structure features hydroxyl groups that are prime targets for chemical modification to alter its physicochemical and pharmacological properties. The synthesis of derivatives, such as esters or ethers, can modulate factors like lipophilicity, cell permeability, and binding affinity to biological targets. By exploring different substituents, researchers can identify novel compounds with enhanced bioactivity, such as increased anti-inflammatory, antibacterial, or cytotoxic effects against cancer cells.[1][2] The goal of a synthesis program is to build a library of analogs to systematically probe the SAR and identify lead candidates for further development.

Experimental Workflow

The overall process for developing and evaluating novel Racemosol derivatives follows a structured workflow. This involves the chemical synthesis of the target molecules, followed by rigorous purification and characterization. Once pure compounds are obtained, they are subjected to a panel of biological assays to determine their activity and potency.

Caption: General workflow from synthesis to bioactivity evaluation.

Application Note: Synthesis Protocol

Protocol 3.1: Synthesis of a Racemosol Monoacetate Derivative (Illustrative Example)

This protocol describes a general method for the selective acetylation of one of the phenolic hydroxyl groups of Racemosol. Adjustments to stoichiometry and reaction conditions may be required for different derivatives.

Materials:

-

Racemosol (1.0 eq)

-

Acetic Anhydride (B1165640) (1.1 eq)

-

Pyridine (B92270) (dried, 5-10 mL per gram of Racemosol)

-

Dichloromethane (DCM, HPLC grade)

-

Ethyl Acetate (B1210297) (EtOAc, HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel (for column chromatography)

-

Round bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve Racemosol in dry pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Acylation: Add acetic anhydride dropwise to the stirred solution.

-